molecular formula C18H21N5OS B2850195 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1797574-21-0

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2850195
CAS RN: 1797574-21-0
M. Wt: 355.46
InChI Key: UNLHSRCLNQLZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential use in cancer treatment.

Mechanism of Action

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea acts as an inhibitor of the bromodomain and extraterminal (BET) family of proteins, specifically BRD4. BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting BRD4, 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea disrupts the expression of genes that are essential for cancer cell growth and survival.
Biochemical and Physiological Effects:
1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in cell proliferation and tumor growth. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is its specificity for BRD4, which reduces the potential for off-target effects. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea research include investigating its potential use in combination therapy with other cancer treatments, as well as exploring its efficacy in other types of cancer. Additionally, further studies are needed to optimize the dosing and administration of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea in vivo to maximize its therapeutic potential.
In conclusion, 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a promising small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer. Its specificity for BRD4 and ability to sensitize cancer cells to other treatments make it a valuable candidate for further research and development.

Synthesis Methods

The synthesis of 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves a series of chemical reactions that result in the formation of a urea derivative. The starting material for the synthesis is 3-cyanopyridine-2-carboxylic acid, which is first converted to an acid chloride. The acid chloride then undergoes a reaction with piperidine to form the piperidine amide intermediate. The piperidine amide is then reacted with thiophene-2-carboxaldehyde to form the final product, 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea.

Scientific Research Applications

1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. 1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

1-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c19-11-15-3-1-7-20-17(15)23-8-5-14(6-9-23)12-21-18(24)22-13-16-4-2-10-25-16/h1-4,7,10,14H,5-6,8-9,12-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLHSRCLNQLZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.